molecular formula C6H11NO3 B8675506 5-Nitro-2-hexanone CAS No. 35223-72-4

5-Nitro-2-hexanone

Cat. No.: B8675506
CAS No.: 35223-72-4
M. Wt: 145.16 g/mol
InChI Key: JKICHRDQVIOLQW-UHFFFAOYSA-N
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Description

5-Nitro-2-hexanone (CAS 35223-72-4) is an organic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound serves as a valuable building block and precursor in organic synthesis and research applications. A key area of its application is in the development of analytical methods; for instance, its derivative, isonitroso-5-methyl-2-hexanone, has been studied as a selective chelating agent for the extractive spectrophotometric determination of trace cobalt(II) . This highlights the compound's utility in creating sensitive and selective analytical techniques for transition metal detection. This compound is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all laboratory safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

35223-72-4

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

5-nitrohexan-2-one

InChI

InChI=1S/C6H11NO3/c1-5(7(9)10)3-4-6(2)8/h5H,3-4H2,1-2H3

InChI Key

JKICHRDQVIOLQW-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Nitro 2 Hexanone and Its Structural Analogues

Established Chemical Synthesis Pathways for 5-Nitro-2-hexanone

Several conventional methods have been reported for the synthesis of this compound, leveraging different starting materials and reaction conditions.

Synthesis via Alumina-Mediated Transformation of 1,5-Dinitro-2-methyl-2-hexanol

One reported method for synthesizing this compound involves the alumina-mediated transformation of 1,5-dinitro-2-methyl-2-hexanol. In a specific experimental procedure, 0.91 grams of 1,5-dinitro-2-methyl-2-hexanol were dissolved in 25 milliliters of benzene (B151609). To this solution, 4.2 grams of alumina (B75360) were added, and the mixture was stirred for 24 hours. Following the reaction period, the alumina was separated by filtration. Subsequent evaporation of the filtrate yielded 0.29 grams of this compound. The identity of the synthesized compound was confirmed through infrared (IR) and proton magnetic resonance (PMR) spectroscopy. prepchem.com

Table 1: Synthesis of this compound via Alumina-Mediated Transformation

ReactantAmount (g)SolventSolvent Volume (mL)CatalystCatalyst Amount (g)Reaction Time (h)ProductYield (g)
1,5-Dinitro-2-methyl-2-hexanol0.91Benzene25Alumina4.224This compound0.29

Synthetic Routes Involving Nitroethane and Methyl Vinyl Ketone

While nitroethane (PubChem CID: 6587) and methyl vinyl ketone (PubChem CID: 6570) are common reagents in organic synthesis, particularly in Michael addition reactions to form γ-nitro ketones, detailed specific synthetic pathways outlining the direct synthesis of this compound from these exact precursors with explicit reaction conditions and reported yields were not extensively detailed within the provided search results. Generally, the Michael addition of a nitroalkane, such as nitroethane, to an α,β-unsaturated carbonyl compound like methyl vinyl ketone, is a well-established strategy for carbon-carbon bond formation, leading to products with a nitro group beta to a carbonyl.

Other Reported Synthetic Approaches to this compound

Beyond the alumina-mediated transformation, comprehensive details on other distinct established synthetic approaches specifically for this compound were not prominently featured in the provided information. Research often explores various methods for the synthesis of nitro compounds or ketones generally, but direct alternative routes to this compound were not explicitly outlined. For instance, the synthesis of 5-methyl-2-hexanone (B1664664) (a structural analogue without the nitro group) can occur via the condensation of acetone (B3395972) with isobutyraldehyde.

Development of Novel Synthetic Strategies for this compound

The pursuit of more efficient, selective, and environmentally conscious synthetic methods remains a key area in organic chemistry.

Exploration of Catalytic and Asymmetric Syntheses

The development of catalytic and asymmetric synthetic routes aims to improve reaction efficiency, reduce waste, and produce chiral compounds with high enantiomeric purity. While specific catalytic or asymmetric syntheses directly targeting this compound were not detailed in the provided search results, the broader field of catalytic and asymmetric synthesis offers relevant methodologies. For example, the asymmetric synthesis of chiral primary amines from ketones can be achieved using biocatalytic strategies involving transaminases and amine dehydrogenases. Transition metal complexes, such as Ru(II) complexes, have been investigated for catalytic transfer hydrogenation of ketones like 2-hexanone (B1666271) to their corresponding alcohols, demonstrating high conversion rates. Furthermore, organocatalysis and the use of chiral ligands, such as aminoalcohols, are actively explored for asymmetric transformations, including the epoxidation of α,β-unsaturated ketones and aldol (B89426) reactions. These general advancements in catalytic and asymmetric synthesis suggest potential avenues for future investigations into the more selective and efficient production of this compound.

Green Chemistry Principles in this compound Production

The application of green chemistry principles seeks to minimize the environmental impact of chemical production. A notable example in the context of nitroalkanes is a patented green synthesis method for preparing nitroalkanes through the oxidation of oximes. This method utilizes hydrogen peroxide as a green oxidant in the presence of nanoporous framework metal hybrid catalysts and co-catalysts. The process operates under mild conditions (55-120 °C and 0-1.0 MPa) and achieves high product purity (≥99%) and yield (≥95%). An illustrative example provided is the synthesis of 2-nitrohexane from 2-hexanone oxime, indicating the potential applicability of this environmentally friendly approach to other nitroalkanes, including this compound, should its corresponding oxime be accessible. The use of water as a solvent and biocatalysis with whole-cell systems (e.g., Daucus carota for chiral alcohol synthesis) are other areas of green chemistry research that could inform future sustainable approaches for related compounds.

Reactivity Profiles and Transformational Chemistry of 5 Nitro 2 Hexanone

Chemical Transformations of the Ketone Functionality in 5-Nitro-2-hexanone

Carbonyl Condensation Reactions and Related Processes

Carbonyl condensation reactions are fundamental carbon-carbon bond-forming processes in organic chemistry, typically involving the reaction of an enolate (a nucleophile) with a carbonyl compound (an electrophile). As a ketone, this compound possesses acidic α-hydrogens, specifically at the C1 and C3 positions relative to the carbonyl group, which can be deprotonated by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.

Aldol (B89426) Condensation: The ketone functionality of this compound makes it a potential participant in aldol reactions. In a typical aldol condensation, an enolate reacts with a carbonyl compound to form a β-hydroxy ketone, which can subsequently undergo dehydration to yield an α,β-unsaturated ketone sigmaaldrich.combyjus.comsrmist.edu.inlibretexts.org. This compound could undergo self-condensation or crossed-aldol condensation with other aldehydes or ketones, provided suitable reaction conditions and control over regioselectivity are maintained. The acidity of the α-hydrogens adjacent to the ketone is crucial for the initial enolate formation step libretexts.orgorgsyn.org.

Michael Addition: The Michael addition is a conjugate addition reaction where a nucleophile, often an enolate, adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkenes (Michael acceptors) masterorganicchemistry.comlibretexts.org. While this compound itself is not an α,β-unsaturated ketone, its ketone enolate could potentially serve as a Michael donor. Furthermore, nitro compounds, particularly nitroalkenes, can function as Michael acceptors due to the electron-withdrawing nature of the nitro group masterorganicchemistry.com. The mention of "Michael addition of primary aliphatic nitro" in relation to this compound suggests its potential involvement in such reaction types, either as a donor or as a precursor to a Michael acceptor molaid.commolaid.com.

Nef Reaction: A significant transformation involving the nitro group of this compound is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound. Research has demonstrated that this compound can be a product of an oxidative Nef reaction from 5-nitro-2-hexanol (B8581302) erowid.org. Conversely, this compound itself can undergo the Nef reaction, converting its nitro group into a carbonyl, leading to the formation of a diketone, specifically 2,5-hexanedione (B30556). This transformation typically occurs with good yields, as exemplified by a 75% yield in one reported instance erowid.org.

Table 1: Key Transformations and Related Processes of this compound

Reaction TypeFunctional Group InvolvedRole of this compoundOutcome/Product TypeYield (if reported)Reference
Nef ReactionNitro groupReactantConversion to 2,5-hexanedione (diketone)75% erowid.org
Aldol CondensationKetone groupPotential Donor/Acceptorβ-hydroxy ketones, α,β-unsaturated ketonesNot specified sigmaaldrich.combyjus.com
Michael AdditionKetone α-hydrogensPotential Donor1,5-dicarbonyl compounds (if Michael acceptor is α,β-unsaturated carbonyl)Not specified masterorganicchemistry.comlibretexts.org

Tandem Reactions and Multi-component Reactions of this compound

Tandem reactions, also known as cascade or domino reactions, are chemical processes where at least two consecutive reactions occur without the isolation of intermediates, with the product of one step serving as the reactant for the next. Multi-component reactions (MCRs) involve the combination of three or more reactants in a single pot to form a complex product, where most atoms of the starting materials are incorporated into the final product, leading to high atom economy libretexts.orgmdpi.commdpi.com.

As a compound possessing both a ketone and a nitro group, this compound presents opportunities for involvement in various tandem and multi-component reactions.

Ugi Reaction: The Ugi reaction is a well-known four-component reaction involving an aldehyde or ketone, an amine, an isocyanide, and a carboxylic acid to form a bis-amide mdpi.comsigmaaldrich.comslideshare.netorganic-chemistry.org. Given that this compound contains a ketone group, it could serve as the ketone component in an Ugi reaction. This would allow for the rapid construction of complex molecular scaffolds incorporating the this compound structure, potentially leading to diverse α-aminoacyl amide derivatives. The reaction is typically exothermic, fast, and proceeds with high atom economy sigmaaldrich.comslideshare.net.

Biginelli Reaction: The Biginelli reaction is a three-component condensation typically involving an aldehyde, a β-ketoester, and urea (B33335) to produce dihydropyrimidinones (DHPMs) sigmaaldrich.comunits.ittubitak.gov.trnih.gov. While this compound is a ketone and not a β-ketoester, variations of the Biginelli reaction exist. For instance, nitroacetone, a β-diketone with a nitro group, has been successfully employed as a building block to yield 5-nitro-substituted DHPM derivatives units.it. This suggests that with appropriate structural modifications or in specific Biginelli-like protocols, this compound, or its derivatives, might be adaptable as a component, potentially contributing to the synthesis of novel heterocyclic compounds.

The combination of the ketone and nitro functionalities in this compound could enable novel tandem sequences. For example, a reaction involving the ketone could generate an intermediate that then undergoes a transformation involving the nitro group, or vice versa, all within a single reaction vessel. This approach aligns with the principles of green chemistry by minimizing steps, waste, and energy consumption libretexts.orgmdpi.com.

Investigating Regio- and Stereoselectivity in this compound Reactions

The investigation of regio- and stereoselectivity is crucial for understanding and controlling the outcomes of organic reactions involving this compound. Regioselectivity refers to the preference for bond formation at one specific site over other possible sites within a molecule, while stereoselectivity concerns the preferential formation of one stereoisomer over others durgapurgovtcollege.ac.inmasterorganicchemistry.com.

Stereoselectivity: As established, this compound possesses a chiral center at the C5 position. This inherent chirality means that the compound exists as a pair of enantiomers. Reactions involving this chiral center, or reactions that generate new chiral centers (e.g., reduction of the C2 ketone to an alcohol), can exhibit stereoselectivity. For instance, if the ketone group at C2 were reduced, a new chiral center would be created, potentially leading to diastereomers or enantiomers depending on the reducing agent and conditions. Enzymatic reactions, for example, are known for their high stereoselectivity in creating chiral centers mdpi.comchemsynthesis.com. The ability to synthesize specific enantiomers is highly valuable, particularly in areas like pharmaceutical chemistry mdpi.com.

Regioselectivity: The presence of multiple reactive sites in this compound—namely, the ketone carbonyl and its α-hydrogens (at C1 and C3), and the nitro group (at C5) with its adjacent hydrogen—necessitates careful consideration of regioselectivity.

Ketone α-carbons: In reactions involving enolate formation, such as aldol condensations or alkylations, the deprotonation could occur at either C1 or C3, leading to different regioisomeric enolates. The choice between kinetic (less substituted) and thermodynamic (more substituted) enolate formation is influenced by the base, solvent, and temperature, thereby dictating the regiochemical outcome of subsequent reactions durgapurgovtcollege.ac.in.

Reactivity of the nitro group: The nitro group itself can undergo transformations. If the nitro group were part of an α,β-unsaturated system, it could direct the regioselective addition of nucleophiles to the β-carbon, as seen in Michael additions masterorganicchemistry.com.

Chemoselectivity: Beyond regioselectivity, chemoselectivity is also a factor, referring to the preferential reaction of one functional group in the presence of others durgapurgovtcollege.ac.in. For this compound, this would involve reactions that selectively target either the ketone or the nitro group, without affecting the other. For example, the Nef reaction specifically targets the nitro group for conversion to a carbonyl erowid.org.

Controlling both regioselectivity and stereoselectivity in reactions of this compound is paramount for the targeted synthesis of specific derivatives and for exploring its full synthetic potential.

Mechanistic Investigations of Reactions Involving 5 Nitro 2 Hexanone

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways involving 5-Nitro-2-hexanone primarily revolves around its formation and its subsequent transformations. One notable synthetic route for this compound involves the reaction of 1,5-dinitro-2-methyl-2-hexanol with alumina (B75360), where stirring the mixture in benzene (B151609) for 24 hours followed by filtration and evaporation yields this compound. sigmaaldrich.com

A significant class of reactions relevant to the synthesis of γ-nitroketones, such as this compound, is the Michael addition. This reaction typically involves the conjugate addition of a nitroalkane to an α,β-unsaturated ketone. For instance, the reaction between nitroethane (PubChem CID: 6587) and methyl vinyl ketone (PubChem CID: 6570) can lead to the formation of this compound. nih.govuni.luwikipedia.org The mechanism of the Michael addition generally proceeds through the deprotonation of the nitroalkane to form a nucleophilic nitronate anion. This nitronate then undergoes a 1,4-conjugate addition to the electrophilic β-carbon of the α,β-unsaturated ketone. nih.govuni.lu The resulting enolate intermediate is subsequently protonated to yield the γ-nitroketone.

Conversely, this compound, being a secondary nitroalkane with a ketone group, can undergo transformations like the Nef reaction. The Nef reaction is a well-established method for converting the nitronate salt of primary or secondary nitroalkanes into carbonyl compounds (aldehydes or ketones) and nitrous oxide. In the context of this compound, this reaction would lead to the formation of a diketone, specifically 2,5-hexanedione (B30556) (PubChem CID: 8035). An example of this transformation involves the use of Oxone® (potassium peroxymonosulfate (B1194676) triple salt, PubChem CID: 11804954) as an oxidizing agent. The mechanism of the Nef reaction typically involves the initial deprotonation of the nitroalkane to form a nitronate salt. Subsequent acid hydrolysis protonates the nitronate to form a nitronic acid, which further protonates to an iminium ion. This intermediate is then attacked by water in a nucleophilic addition, leading to the formation of the carbonyl compound and nitrous oxide. Oxidative variants of the Nef reaction, such as those employing Oxone®, also exist and are effective in converting nitro compounds to carbonyls under milder conditions.

Kinetics and Thermodynamics of this compound Transformations

Specific detailed kinetic and thermodynamic studies focusing solely on the transformations of this compound are not extensively documented in the available literature. However, the general principles governing the kinetics and thermodynamics of reactions involving nitro compounds and ketones can be applied.

In the case of the Nef reaction, the conversion of a nitronate to a carbonyl compound is influenced by factors such as pH, temperature, and the choice of acid or oxidizing agent. Strong acid conditions are generally conducive to the formation of carbonyl compounds, while weak acid conditions may lead to side products like oximes or nitrite (B80452) compounds. The activation energy for such transformations would depend on the specific reaction conditions and the nature of the intermediates formed, such as the nitronate and iminium ions.

Role of Catalysis in this compound Chemistry

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and sustainability of chemical transformations, including those involving this compound.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst and reactants are in the same phase, is a powerful tool in organic synthesis. While direct examples of homogeneous catalysis specifically for this compound are limited in the provided information, the broader field of nitro compound chemistry offers insights. For instance, the catalytic hydrogenation of nitro compounds to amines is an important transformation, often employing transition metal complexes as homogeneous catalysts. These catalysts can be readily modified to achieve high efficiency and selectivity. Although not directly involving this compound, related reactions, such as the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone (B1664664) (PubChem CID: 110-12-3) in the presence of copper-based catalysts, demonstrate the potential for homogeneous catalytic approaches with similar ketone structures.

Heterogeneous Catalysis in this compound Reactions

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically solids facilitating reactions in liquid or gas phases. nih.gov Similar to homogeneous catalysis, specific direct examples for this compound are not abundant in the provided search results. However, general applications in nitro compound chemistry are relevant. For example, the hydrogenation of unsaturated ketones, such as 5-methyl-3-hexen-2-one (B238795) to 5-methyl-2-hexanone, can be achieved using heterogeneous catalysts like Pd/Al2O3. This suggests that the ketone moiety of this compound could potentially undergo catalytic transformations under heterogeneous conditions. The oxidative Nef reaction, which converts this compound to 2,5-hexanedione using Oxone®, can be considered a catalytically-driven process, although Oxone® itself acts as a stoichiometric oxidant rather than a regenerated catalyst in the classical sense. Heterogeneous catalysts are often favored for their ease of separation and recycling.

Biocatalytic Approaches (if applicable)

Biocatalysis, utilizing enzymes as catalysts, offers highly selective and environmentally friendly routes for chemical transformations. The synthesis of γ-nitroketones, a class that includes this compound, has been achieved through biocatalytic approaches. Specifically, artificial aldolases have been designed and evolved to catalyze the asymmetric synthesis of γ-nitroketones via Michael-type reactions. These reactions involve the enamine-mediated addition of acetone (B3395972) to nitrostyrenes or the addition of nitroalkanes to conjugated ketones activated as iminium ions. This highlights the potential for enzymatic systems to facilitate the formation of this compound or its chiral derivatives with high precision. While not directly on this compound, the asymmetric reductive amination of 5-methyl-2-hexanone using amine dehydrogenase demonstrates the applicability of biocatalysis for ketones in related structures. Biocatalysts are often preferred due to their superior stereoselectivity, chemoselectivity, and regioselectivity, often operating under mild reaction conditions.

Solvent Effects and Reaction Medium Influence on Reactivity

For reactions involving ionic or polar intermediates, such as the nitronate anion in Michael additions or Nef reactions, polar protic solvents (e.g., water, alcohols) can stabilize these charged species through hydrogen bonding and dipole-dipole interactions, thereby influencing reaction rates and equilibria. Conversely, less polar solvents might favor reactions that proceed via less charged or non-polar transition states.

The Michael addition, for instance, can be catalyzed by simple N-proline-based di- and tripeptides in combination with sodium hydroxide (B78521) additive, and these reactions can occur effectively on water without any organic co-solvent, indicating the potential for aqueous reaction media. nih.gov This suggests that the polarity and hydrogen-bonding capacity of the solvent system can significantly impact the efficiency of such transformations.

In the Nef reaction, the pH of the reaction medium is critical, with strong acid conditions favoring the formation of carbonyl compounds and suppressing side reactions. This underscores the importance of the reaction medium's acidity or basicity in controlling the reaction pathway. Solvent effects can also influence conformational equilibria and keto-enol tautomerism, which might be relevant for the ketone functionality of this compound.

Advanced Analytical Methodologies for the Characterization and Quantification of 5 Nitro 2 Hexanone

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 5-Nitro-2-hexanone and verifying its purity. They probe the interaction of electromagnetic radiation with the molecule, yielding characteristic fingerprints related to its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. For this compound, both one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be crucial for comprehensive structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to the various proton environments within the this compound molecule. The methyl group protons adjacent to the carbonyl (C=O) would typically appear as a singlet around 2.1-2.2 ppm. The methylene (B1212753) protons (–CH₂–) in the aliphatic chain would show characteristic coupling patterns and chemical shifts influenced by their proximity to the carbonyl and the nitro group. The methine proton (–CH–NO₂) at the 5-position would be significantly deshielded due to the electron-withdrawing effect of the nitro group and would show coupling to adjacent methylene protons.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and would appear in the range of 200-210 ppm. The carbon bearing the nitro group (C-5) would also be significantly deshielded, typically appearing around 80-90 ppm. The other aliphatic carbons would resonate in their characteristic upfield regions, with their exact positions influenced by neighboring functional groups.

2D NMR Spectroscopy: For unambiguous assignment and confirmation of connectivity, 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. COSY would reveal proton-proton couplings, establishing vicinal and geminal relationships. HSQC would correlate directly bonded carbons and protons, while HMBC would provide correlations over two or three bonds, confirming the connectivity of quaternary carbons and long-range couplings.

Table 1: Expected NMR Chemical Shifts for this compound (Illustrative)

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
CH₃ (C-1)~2.1-2.2 (s)~30-35
C=O (C-2)-~200-210
CH₂ (C-3)~2.4-2.6 (m)~40-45
CH₂ (C-4)~1.8-2.0 (m)~20-25
CH (C-5)~4.5-4.8 (m)~80-90
CH₃ (C-6)~1.5-1.7 (d)~20-25

Note: These are illustrative ranges; actual chemical shifts may vary depending on solvent, concentration, and specific molecular environment.

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to characteristic molecular vibrations. For this compound, key functional groups are the ketone and the nitro group.

Ketone Carbonyl (C=O): A strong absorption band is expected in the region of 1700-1725 cm⁻¹, characteristic of the stretching vibration of an aliphatic ketone carbonyl.

Nitro Group (–NO₂): The nitro group typically exhibits two strong absorption bands due to asymmetric and symmetric N-O stretching vibrations. The asymmetric stretch is expected around 1550-1570 cm⁻¹, and the symmetric stretch around 1370-1390 cm⁻¹.

C-H Vibrations: Aliphatic C-H stretching vibrations would appear above 2850 cm⁻¹, and C-H bending vibrations (e.g., methyl and methylene scissoring) would be observed in the 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹ regions.

Table 2: Expected IR Absorption Bands for this compound (Illustrative)

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C=O (Ketone)Stretching1700-1725Strong
–NO₂Asymmetric Stretch1550-1570Strong
–NO₂Symmetric Stretch1370-1390Strong
C-H (Aliphatic)Stretching2850-2970Medium
C-H (Aliphatic)Bending1370-1470Medium

Note: These are illustrative ranges; actual wavenumbers may vary depending on the specific environment and physical state.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight and elemental composition of a compound. It provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion and its fragments, allowing for the unambiguous assignment of the molecular formula.

For this compound (C₆H₁₁NO₃), the theoretical exact mass for its neutral molecule is 145.0739 Da nih.gov. In positive ion mode, HRMS would typically detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), or ammoniated ([M+NH₄]⁺) adducts.

Common fragmentation pathways for ketones include alpha-cleavage, leading to the loss of alkyl radicals adjacent to the carbonyl group miamioh.edu. For nitro compounds, characteristic losses of NO (30 Da) or NO₂ (46 Da) are often observed acs.org. The combination of these fragmentation patterns, along with the accurate mass of the molecular ion, provides strong evidence for the compound's identity. For example, 2-hexanone (B1666271) (a related ketone) shows characteristic fragments at m/z 58 and m/z 43 miamioh.edu.

Table 3: Expected HRMS Data for this compound (Illustrative)

Ion TypeExpected Exact Mass (C₆H₁₁NO₃)Common Fragments (m/z)Potential Losses
[M+H]⁺146.0817100 (loss of NO₂), 85 (loss of CH₃CO), 43 (CH₃CO⁺)NO₂, CH₃CO
[M+Na]⁺168.0636
[M-H]⁻144.0661

Note: These are illustrative values. Specific fragmentation patterns and intensities depend on the ionization method and instrument settings.

Chromatographic Techniques for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from complex mixtures and for its subsequent quantification. Coupling chromatography with mass spectrometry provides both separation power and highly specific detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. This compound, being a relatively small organic molecule, is likely amenable to GC-MS analysis, provided it is thermally stable under the typical operating temperatures of the GC oven. Some nitro compounds can undergo thermal degradation, which should be considered when developing the method mdpi.com.

In GC-MS, the compound is vaporized and carried through a chromatographic column by an inert gas, separating it based on its volatility and interaction with the stationary phase. Upon elution, the separated compound enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification by comparison with spectral libraries, while the peak area in the chromatogram allows for quantification.

Typical GC-MS parameters would involve a non-polar or slightly polar capillary column (e.g., HP-5ms or similar), an oven temperature program optimized for separation, and electron ionization (EI) for mass spectral fragmentation. The molecular ion and characteristic fragments (as discussed in HRMS) would be used for identification and quantification.

Table 4: Typical GC-MS Parameters for this compound Analysis (Illustrative)

ParameterTypical Value/Type
GC ColumnCapillary, non-polar (e.g., HP-5ms, 30 m x 0.25 mm)
Carrier GasHelium
Injection ModeSplit/Splitless
Inlet Temperature250-280 °C
Oven ProgramInitial: 50-70 °C, Ramp: 10-20 °C/min, Final: 250-300 °C
DetectorMass Spectrometer (EI mode)
Mass Scan Rangem/z 30-200

Note: Optimization is required for specific samples and instruments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is particularly well-suited for the analysis of less volatile, polar, or thermally labile compounds, or when this compound needs to be analyzed in complex biological or environmental matrices. LC-MS/MS offers superior selectivity and sensitivity compared to single-stage MS, especially when using tandem mass spectrometry (MS/MS) in modes like Multiple Reaction Monitoring (MRM). MRM involves selecting a precursor ion and monitoring specific product ions, significantly reducing matrix interference and enhancing sensitivity for quantification jrespharm.com.

For this compound, LC-MS/MS would involve a reversed-phase HPLC column (e.g., C18 or C8) to achieve chromatographic separation. The mobile phase would typically consist of a gradient of aqueous and organic solvents, often with a small percentage of an acid (e.g., formic acid) to improve peak shape and ionization amazonaws.com. Electrospray ionization (ESI) is a common ionization source for LC-MS, operating in either positive or negative ion mode depending on the compound's characteristics and desired sensitivity researchgate.net. Given the presence of a ketone and a nitro group, both positive and negative ESI modes could be explored.

In MS/MS, a precursor ion (e.g., [M+H]⁺ or [M-H]⁻) of this compound would be selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). The characteristic product ions would then be detected in the third quadrupole (Q3). This highly specific detection makes LC-MS/MS an excellent choice for quantitative analysis, even at trace levels in complex samples.

Table 5: Typical LC-MS/MS Parameters for this compound Analysis (Illustrative)

ParameterTypical Value/Type
LC ColumnReversed-phase (e.g., C18, 150 x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid
Flow Rate0.2-0.5 mL/min
Gradient ProgramOptimized for separation (e.g., 5-95% B over 10 min)
Ionization SourceElectrospray Ionization (ESI)
MS ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)146.1 ([M+H]⁺) or 144.1 ([M-H]⁻)
Product Ions (m/z)Optimized based on fragmentation (e.g., 100.1, 43.0)

Note: Optimization is required for specific samples and instruments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful analytical technique for the separation, identification, and quantification of components in a mixture, as well as for assessing the purity of a compound. For this compound, HPLC offers a robust method to determine its chemical purity and quantify its concentration in various matrices.

Principles and Application: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. Given that this compound contains both a nitro group and a carbonyl group, which are chromophores, UV-Vis detection is typically employed for its analysis. Reverse-phase HPLC, commonly using a C18 column, is generally suitable for organic compounds like this compound due to its moderate polarity. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a gradient elution to optimize separation of the target compound from potential impurities iaea.orgchromatographyonline.com.

Typical Parameters and Considerations: For the analysis of nitro-ketone compounds, common HPLC parameters would include:

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Mobile Phase: A gradient system, for instance, starting with a high percentage of water and gradually increasing the organic modifier (acetonitrile or methanol) over time. The inclusion of a small amount of an acid (e.g., phosphoric acid) can be beneficial for peak shape and separation, especially for compounds that might exhibit tautomerism or interact with silanol (B1196071) groups on the column researchgate.net.

Flow Rate: Typically 0.8-1.0 mL/min.

Detection: UV-Vis detector set at an appropriate wavelength where this compound exhibits strong absorption. Diode-array detection (DAD) is also highly valuable as it allows for the acquisition of full UV spectra, aiding in peak identification and purity assessment measurlabs.com.

Injection Volume: Typically 10-20 µL.

Column Temperature: Often maintained at a constant temperature (e.g., 25-35 °C) to ensure reproducibility.

Method Validation for Purity and Quantification: A validated HPLC method for this compound would assess several key performance characteristics to ensure its reliability and suitability for its intended purpose iaea.org:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components.

Linearity: The proportional relationship between the analyte concentration and the detector response over a defined range. This is established by analyzing a series of standard solutions at different concentrations.

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected.

Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of agreement between the value found and the accepted true value.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

While specific detailed research findings and data tables pertaining directly to the HPLC analysis of this compound are not widely published, the principles and validation approaches described are universally applied to the chromatographic analysis of similar organic compounds, including other hexanones and nitro-containing molecules chromatographyonline.comnih.gov.

Illustrative Data Table (Hypothetical HPLC Parameters for this compound)

ParameterValueJustification
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Standard for reverse-phase separation of moderately polar compounds.
Mobile Phase A Water (with 0.1% Phosphoric Acid)Aqueous component, acid for peak shape control.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient Profile 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% BOptimized for separation of this compound and potential impurities.
Flow Rate 1.0 mL/minCommon flow rate for analytical HPLC.
Detection Wavelength 220 nm / 254 nm (UV-Vis)Typical absorption wavelengths for nitro and carbonyl groups.
Column Temperature 30 °CEnsures reproducibility and optimal separation.
Injection Volume 10 µLStandard injection volume.

Other Advanced Analytical Techniques for Specific Research Objectives

Beyond routine purity and quantification, other advanced analytical techniques can provide deeper insights into the structural and physical properties of this compound, addressing specific research objectives.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray Crystallography is an invaluable technique for determining the precise three-dimensional atomic and molecular structure of crystalline solids. For this compound, if it can be crystallized, this method would provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Principles and Application: When X-rays interact with a crystalline material, they are diffracted by the electrons of the atoms in a regular pattern. By analyzing the angles and intensities of these diffracted X-rays, a three-dimensional electron density map can be constructed, from which the positions of the atoms can be determined with high precision. This allows for the elucidation of the absolute configuration, conformational preferences, and supramolecular arrangements (e.g., hydrogen bonding networks, packing motifs) in the solid state researchgate.netnih.gov.

Detailed Research Findings (Applicability to this compound): While specific X-ray crystallographic data for this compound is not readily available in the public domain, if a single crystal were obtained, X-ray crystallography would reveal:

Molecular Conformation: The exact spatial arrangement of atoms, including the orientation of the nitro group relative to the ketone group and the hexyl chain. This is crucial for understanding its reactivity and physical properties.

Bond Lengths and Angles: Precise measurements of interatomic distances and angles, which can indicate the nature of chemical bonds and any electronic effects from the nitro and carbonyl functionalities.

Intermolecular Interactions: Identification of hydrogen bonds (e.g., between the nitro oxygen and an acidic proton from an adjacent molecule, or between the carbonyl oxygen and a proton donor), van der Waals forces, and other non-covalent interactions that dictate the crystal packing. These interactions significantly influence the physical properties of the solid, such as melting point and solubility.

Crystal System and Space Group: Fundamental crystallographic parameters that describe the symmetry of the unit cell.

For example, studies on related nitro-containing cyclohexanone (B45756) derivatives have utilized X-ray crystallography to determine chair conformations, orientations of substituents, and hydrogen bonding networks within the crystal lattice, providing detailed insights into their molecular architecture researchgate.net. Such insights would be equally valuable for this compound, offering a fundamental understanding of its intrinsic structural properties in the solid state.

Illustrative Data (Hypothetical X-ray Crystallography Data for this compound)

ParameterTypical Information ProvidedSignificance
Crystal System Monoclinic, Orthorhombic, Triclinic, etc.Describes the symmetry of the unit cell.
Space Group P2₁/c, Pna2₁, P-1, etc.Defines the specific symmetry operations within the crystal.
Unit Cell Dimensions a, b, c (Å), α, β, γ (°)Dimensions of the repeating unit in the crystal lattice.
Molecular Conformation Dihedral angles, puckering parameters (if cyclic)Reveals the 3D shape of the molecule.
Selected Bond Lengths C-C, C=O, C-N, N=O (Å)Indicates bond strengths and electronic delocalization.
Selected Bond Angles C-C-C, C-C=O, C-N=O (°)Describes the local geometry around atoms.
Intermolecular Interactions Hydrogen bond distances and angles, stacking interactionsExplains crystal packing and solid-state properties.
R-factor Typically < 0.05Indicator of the quality of the structural refinement.

Computational and Theoretical Chemistry Studies of 5 Nitro 2 Hexanone

Reaction Mechanism Prediction and Validation through Computational Approaches

Investigation of Quantum Mechanical Tunneling Effects

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not possess sufficient classical energy to overcome it. fishersci.senih.govazoquantum.com This effect is a direct consequence of the wave-like nature of particles at the quantum scale, where the wave function describes the probability of finding a particle at a certain position in space. azoquantum.comthegoodscentscompany.com Quantum tunneling plays a significant role in various chemical and physical processes, including chemical kinetics, high-resolution microscopy, and radioactive decay. fishersci.senih.govazoquantum.comresearchgate.net It is particularly relevant in reactions involving light atoms, such as hydrogen, where proton transfer mechanisms can be influenced by tunneling. researchgate.net

Despite the general importance of quantum mechanical tunneling in chemical reactions and molecular systems, specific investigations or detailed research findings focusing on quantum mechanical tunneling effects directly involving the compound 5-Nitro-2-hexanone are not extensively reported in the publicly accessible scientific literature.

Machine Learning and Data-Driven Approaches in this compound Research

Machine learning (ML) and data-driven approaches are increasingly being utilized in chemistry to accelerate research, predict molecular properties, and design new materials. arxiv.orgrsc.org These methods involve training algorithms on large datasets of chemical information to identify patterns and make predictions. arxiv.orgrsc.org Applications include predicting molecular properties, screening for green solvents, and analyzing volatile organic compounds. researchgate.netarxiv.orgchemsynthesis.com Machine learning models can capture complex relationships between molecular structure and properties, including quantum-chemical properties, by processing vast chemical datasets, often represented by formats like SMILES strings. arxiv.org

Role and Potential of 5 Nitro 2 Hexanone in Advanced Organic Synthesis and Materials Science

5-Nitro-2-hexanone as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The presence of both a nitro group and a ketone in this compound provides multiple reactive sites, enabling its use in a broad spectrum of synthetic pathways. Nitro compounds, in general, are recognized as ideal intermediates in organic synthesis due to the diverse reactivity of the nitro functionality, which can participate in carbon-carbon and carbon-heteroatom bond-forming reactions, and can be readily transformed into other functional groups nih.govfrontiersin.org.

Precursor to Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it a promising precursor for the synthesis of various heterocyclic compounds. Nitroalkenes, which can be derived from nitro ketones, are efficient starting materials for constructing three- to six-membered O, N, and S-heterocycles through reactions such as Michael addition, hetero-Diels–Alder reactions, and cascade/domino/tandem reactions researchgate.netrsc.org. While direct examples of this compound being converted into specific heterocyclic scaffolds are not extensively documented in general searches, its structural features suggest potential. For instance, the ketone group can undergo condensation reactions, while the nitro group can be reduced to an amine, which then can participate in cyclization reactions to form nitrogen-containing heterocycles. The synthesis of polysubstituted piperidinones from nitrostyrenes via four-component reactions highlights the potential of similar nitro-ketone systems in heterocyclic synthesis researchgate.net.

Synthesis of Spiroketals and Related Oxygen-Containing Ring Systems

This compound has been explicitly demonstrated as a key starting material in the synthesis of spiroketals, which are substructures found in many biologically active natural compounds researchgate.netchemrxiv.org. A notable example involves the synthesis of racemic trans-2-Methyl-1,7-dioxaspiro[5.5]undecane and 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane. This synthesis utilizes a nitroaldol reaction (Henry reaction) of this compound (referred to as 6-nitro-2-hexanone in some literature) with tetrahydropyran (B127337) (THP)-protected hydroxy aldehydes researchgate.net. The resulting nitro alkanols are subsequently dehydrated to form nitro alkenes, which can then be converted into the desired spiroketals through sodium tetrahydridoborate reduction followed by acid-mediated cyclization researchgate.net. This methodology underscores the utility of this compound in constructing complex polycyclic systems.

Table 1: Spiroketal Synthesis via this compound

Starting MaterialReaction TypeIntermediate FormedProduct ClassSpecific Products Synthesized
This compoundHenry reactionNitro alkanolsSpiroketalsRacemic trans-2-Methyl-1,7-dioxaspiro[5.5]undecane researchgate.net
This compoundHenry reactionNitro alkanolsSpiroketals2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (trans,trans and trans,cis isomers) researchgate.net

Derivatization to Compounds with Tailored Chemical Functionality

The nitro and ketone groups in this compound offer distinct opportunities for derivatization, leading to compounds with specific chemical functionalities. The nitro group can be reduced to an amine, providing a pathway to synthesize primary amines, which are crucial in pharmaceutical synthesis nih.govfrontiersin.orgmnstate.edu. This transformation is a key step in multi-stage one-pot processes for creating secondary and tertiary amines nih.gov. The ketone group, on the other hand, can participate in various carbonyl reactions, such as enolate formation, aldol (B89426) condensations, or reactions with nucleophiles. For example, this compound can be oxidized to 2,5-hexanedione (B30556), a diketone erowid.org. The ability to selectively modify either the nitro or the ketone functionality, or both, allows for the creation of a wide array of derivatives with tailored properties for specific applications.

Contribution to Methodological Development in Synthetic Organic Chemistry

This compound contributes to methodological development in synthetic organic chemistry primarily through its dual reactivity, which enables the exploration of tandem and cascade reactions. The combination of a relatively acidic α-hydrogen adjacent to the nitro group (allowing for nitronate formation) and the electrophilic ketone carbonyl facilitates reactions like the Henry (nitroaldol) reaction researchgate.net. This reaction, followed by subsequent transformations such as dehydration and reduction, provides efficient routes to complex structures like spiroketals researchgate.net. The use of such bifunctional molecules allows for atom-economical syntheses and the construction of multiple bonds and stereocenters in a single sequence, reflecting modern trends in synthetic efficiency and complexity. The development of new catalytic asymmetric transformations involving nitroalkanes, which can include derivatives or precursors of this compound, is a rapidly developing field aimed at accessing enantiopure precursors for bioactive products frontiersin.org.

Hypothetical Applications in Advanced Materials Science

Given its chemical structure, this compound holds hypothetical potential in advanced materials science, particularly as a precursor for functional polymers or other specialized molecules. The nitro group is known for its role in energetic materials due to its inherent energy content, though this application would require careful consideration of stability and safety. More broadly, the nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be used for polymerization reactions (e.g., polyamides, polyureas) or for grafting onto polymer backbones to introduce specific properties like adhesion or biocompatibility.

The ketone functionality can also be exploited. Ketones can act as cross-linking agents in polymer networks or serve as sites for the incorporation of chromophores or fluorophores, leading to functional molecules with optical properties. For instance, the carbonyl group could participate in the formation of polyketals or other condensation polymers. By strategically modifying both the nitro and ketone groups, this compound derivatives could be designed as monomers for novel polymer architectures, imparting properties such as tunable degradation, specific binding capabilities, or responsiveness to external stimuli. The hexanone backbone provides a flexible linker, allowing for variations in chain length and steric hindrance within polymeric structures.

Academic Explorations into Novel Applications Beyond Traditional Synthetic Pathways

Academic research continuously seeks to expand the utility of known compounds into novel applications. For this compound, explorations beyond its traditional role as a synthetic intermediate might involve its use in supramolecular chemistry, where its functional groups could participate in non-covalent interactions to form self-assembling structures. For instance, the nitro group could engage in hydrogen bonding or π-stacking interactions, while the ketone could form host-guest complexes.

Another area of exploration could be in the development of new sensing platforms. The nitro group is electrochemically active and can be utilized in electrochemical sensors. Similarly, the ketone group could be modified to create chemosensors that selectively bind to and detect specific analytes, potentially through colorimetric or fluorescent changes. Furthermore, the compound's potential as a scaffold for the development of enzyme inhibitors or other biologically active small molecules, by leveraging its ability to form diverse heterocyclic and spirocyclic systems, presents a fertile ground for academic inquiry into medicinal chemistry applications, though this would move beyond its direct use as this compound and into its derivatized forms.

Future Research Directions and Unexplored Avenues for 5 Nitro 2 Hexanone

Development of Highly Efficient and Sustainable Synthetic Protocols

Future research should prioritize the development of synthetic protocols for 5-Nitro-2-hexanone that are not only efficient but also environmentally benign. rsc.orgscispace.com Key areas of focus could include:

Catalytic Innovations: The exploration of novel catalysts, such as organocatalysts or supported metal nanoparticles, could lead to milder reaction conditions and higher yields. mdpi.comnih.gov For instance, asymmetric organocatalysis could be employed to produce enantiomerically pure forms of this compound, which may have unique applications. nih.govthieme-connect.comreading.ac.ukscilit.com

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for process automation and intensification. beilstein-journals.orgccdcindia.comcetjournal.it Developing a continuous flow synthesis for this compound would be a significant step towards its scalable and safer production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field of green chemistry. Screening for or engineering enzymes that can catalyze the formation of this compound could provide a highly selective and sustainable synthetic route.

Alternative Reagents and Solvents: Research into replacing hazardous reagents and volatile organic solvents with greener alternatives is crucial. This could involve using water as a reaction medium or employing solvent-free reaction conditions. rsc.orgscispace.com

Table 1: Comparison of Potential Synthetic Protocols for this compound
ProtocolPotential AdvantagesResearch Focus
OrganocatalysisHigh enantioselectivity, metal-free, milder conditions. nih.govthieme-connect.comreading.ac.ukscilit.comDevelopment of chiral catalysts for asymmetric synthesis.
Flow ChemistryImproved safety, scalability, and process control. beilstein-journals.orgccdcindia.comcetjournal.itDesign and optimization of microreactor systems.
BiocatalysisHigh selectivity, environmentally friendly, use of renewable resources.Enzyme screening and engineering.
Green SolventsReduced environmental impact and improved safety. rsc.orgscispace.comExploration of aqueous reaction media and solvent-free conditions.

Discovery of Novel Reactivity Patterns and Transformation Pathways

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations. Future research could uncover new reactivity patterns by investigating:

Intramolecular Reactions: The proximity of the ketone and nitro groups could be exploited to design novel intramolecular cyclization reactions, leading to the synthesis of functionalized heterocyclic compounds.

Domino and Cascade Reactions: Designing one-pot multi-step reactions, where the initial product undergoes further spontaneous transformations, can significantly improve synthetic efficiency. nih.govthieme-connect.comscilit.com The reactivity of both the nitro and ketone groups in this compound could be harnessed to develop novel domino or cascade sequences.

Photochemical Transformations: The nitro group can participate in a variety of photochemical reactions. rsc.org Investigating the photochemistry of this compound could lead to the discovery of unique light-induced transformations and the synthesis of novel molecular architectures.

Umpolung Reactivity: While the carbon alpha to the nitro group is typically nucleophilic (after deprotonation), conditions can be employed to reverse this polarity (umpolung), making it electrophilic. nih.govnih.gov Exploring the umpolung reactivity of this compound could open up new avenues for carbon-carbon bond formation.

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for understanding and predicting chemical phenomena. For this compound, advanced computational methods can be applied to:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.netbohrium.comnih.gov This can provide detailed insights into the mechanisms of known reactions and help in the design of new transformations.

Prediction of Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict various physical, chemical, and biological properties of this compound and its derivatives. researchgate.netnih.govnih.gov This could accelerate the discovery of molecules with desired characteristics.

Spectroscopic Analysis: Computational methods can aid in the interpretation of experimental spectroscopic data (e.g., NMR, IR, UV-Vis) by simulating the spectra of different possible structures and conformers.

Table 2: Applications of Computational Methods in this compound Research
Computational MethodApplicationPotential Outcome
Density Functional Theory (DFT)Reaction mechanism studies, prediction of reactivity. researchgate.netbohrium.comnih.govRational design of new reactions and catalysts.
Quantitative Structure-Property Relationship (QSPR)Prediction of physical, chemical, and biological properties. researchgate.netnih.govnih.govFaster screening of derivatives for specific applications.
Spectroscopic SimulationInterpretation of experimental spectra.Accurate structural elucidation.

Interdisciplinary Research Foci for this compound (e.g., supramolecular chemistry, catalysis)

The unique structural features of this compound make it an attractive candidate for exploration in interdisciplinary fields:

Supramolecular Chemistry: The polar nitro and carbonyl groups can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. This suggests that this compound could be a valuable building block for the design and synthesis of self-assembling systems and functional supramolecular materials. lsu.edu

Catalysis: this compound and its derivatives could be investigated as ligands for metal catalysts, where the electronic properties of the nitro group could influence the catalytic activity. Furthermore, its structure could be incorporated into novel organocatalysts. nih.gov

Addressing Scalability and Industrial Relevance of Research Findings

For any new chemical discovery to have a real-world impact, its scalability and industrial relevance must be considered. Future research on this compound should address:

Process Intensification: The development of intensified processes, such as those using microreactors or other continuous flow technologies, will be crucial for the safe and efficient large-scale production of this compound and its derivatives. beilstein-journals.orgccdcindia.comcetjournal.it

Safety Assessment: A thorough evaluation of the thermal stability and potential hazards associated with the synthesis and handling of this compound is essential for its industrial application.

Cost-Effective Synthesis: Research into using inexpensive and readily available starting materials and catalysts will be key to making the synthesis of this compound economically viable.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 5-Nitro-2-hexanone in laboratory settings?

  • Methodological Answer : Synthesis typically involves nitration of 2-hexanone derivatives under controlled acidic conditions, followed by purification via fractional distillation or column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and infrared (IR) spectroscopy to verify functional groups. Ensure experimental details are documented rigorously to enable reproducibility, as outlined in academic publishing guidelines .

Q. How can researchers determine the environmental persistence of this compound across different media (air, water, soil)?

  • Methodological Answer : Environmental persistence studies require media-specific sampling protocols. For air, use gas chromatography with electron capture detection (GC-ECD) to monitor degradation rates under varying UV exposure. In water, assess hydrolysis kinetics via high-performance liquid chromatography (HPLC). Soil/sediment analyses should employ accelerated solvent extraction (ASE) paired with GC-MS to track biodegradation profiles. Reference standardized methodologies from toxicological profiles for analogous ketones .

Q. What analytical techniques are most reliable for quantifying trace levels of this compound in biological samples?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is optimal for trace detection in biological matrices. Validate methods using NIST-certified reference materials to ensure accuracy. For tissue samples, liquid-liquid extraction (LLE) with deuterated internal standards minimizes matrix interference. Cross-validate results with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to address potential false positives .

Advanced Research Questions

Q. What experimental approaches are optimal for elucidating the neurotoxic mechanisms of this compound in mammalian models?

  • Methodological Answer : Combine in vivo rodent models with molecular endpoints such as neurofilament protein aggregation assays and axonal transport disruption studies. Incorporate functional tests (e.g., rotarod performance) and behavioral assessments to correlate biochemical changes with clinical outcomes. Prioritize studies that integrate histopathology and biomarkers like 2,5-hexanedione adducts, as suggested in neurotoxicity research frameworks .

Q. How should conflicting data on the toxicokinetics of this compound be reconciled in risk assessment models?

  • Methodological Answer : Apply Bayesian meta-analysis to quantify uncertainty across studies, weighting data by methodological rigor (e.g., sample size, controls). Conduct in vitro hepatic microsomal assays to resolve discrepancies in metabolic pathways. Cross-reference findings with toxicogenomics databases to identify species-specific metabolic variations that may explain contradictions .

Q. What are the critical considerations in designing co-exposure studies involving this compound and other industrial solvents (e.g., MEK)?

  • Methodological Answer : Use factorial experimental designs to isolate synergistic effects. Monitor solvent interactions via real-time breath analysis (e.g., proton-transfer-reaction mass spectrometry) and urinary metabolite profiling. Establish dose-response curves for both individual and combined exposures, focusing on endpoints like glutathione depletion and oxidative stress markers, as modeled in prior co-exposure research .

Q. How can researchers address the lack of chronic toxicity data for this compound in regulatory risk assessments?

  • Methodological Answer : Propose subchronic-to-chronic extrapolation models using benchmark dose (BMD) modeling from existing subchronic studies. Advocate for two-year bioassays in rodent models, incorporating histopathological evaluations of high-risk organs (liver, kidneys, nervous system). Leverage computational toxicology tools (e.g., QSAR) to predict chronic effects while awaiting empirical data .

Methodological Best Practices

  • Reproducibility : Follow journal guidelines for documenting experimental procedures, including raw data deposition in public repositories .
  • Data Gaps : Align study designs with ATSDR’s substance-specific data needs framework to prioritize high-impact research areas .
  • Conflict Resolution : Use falsification protocols (e.g., independent lab validation) to address contradictory results, as recommended in reliability-checking methodologies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.